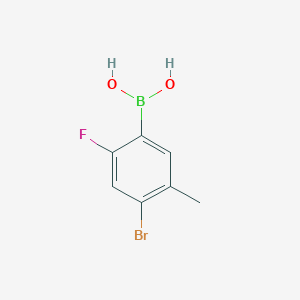

(4-Bromo-2-fluoro-5-methylphenyl)boronic acid

描述

属性

IUPAC Name |

(4-bromo-2-fluoro-5-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFBYUHHOMKXAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)Br)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60716579 | |

| Record name | (4-Bromo-2-fluoro-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677777-57-0 | |

| Record name | (4-Bromo-2-fluoro-5-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60716579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Organic Synthesis

Key Role as an Intermediate

(4-Bromo-2-fluoro-5-methylphenyl)boronic acid serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structural properties allow it to participate in various chemical reactions, particularly cross-coupling reactions like the Suzuki–Miyaura coupling. This reaction is essential for constructing biaryl compounds, which are pivotal in pharmaceuticals and agrochemicals .

Table 1: Summary of Organic Synthesis Applications

| Application Area | Description |

|---|---|

| Cross-Coupling Reactions | Acts as an electrophile to form carbon-carbon bonds with aryl halides. |

| Building Block | Used to synthesize novel drug candidates targeting specific diseases. |

| Functional Materials | Contributes to the development of polymers and liquid crystals. |

Medicinal Chemistry

Drug Development

The compound is instrumental in the design and synthesis of potential drug candidates. Its derivatives have shown promise in targeting specific enzymes or receptors, particularly in the treatment of cancer and neurodegenerative disorders. The presence of bromine and fluorine substituents enhances the pharmacological properties, such as potency and metabolic stability .

Case Study: Inhibition of Protein-Protein Interactions

Recent studies have indicated that this compound can be incorporated into small molecule inhibitors designed to disrupt protein-protein interactions (PPIs). This modulation offers a promising strategy for therapeutic intervention, especially in diseases where PPIs play a critical role .

Material Science

Development of Functional Materials

In material science, this compound is utilized for preparing functional materials due to its unique electronic properties. It has applications in creating phosphorescent organic materials and other advanced materials used in electronics .

Biological Studies

Biochemical Assays

The compound is also employed in biochemical assays to study enzyme kinetics and inhibition mechanisms. This application underscores its versatility beyond synthetic chemistry into biological research, providing insights into cellular processes.

作用机制

The mechanism by which (4-Bromo-2-fluoro-5-methylphenyl)boronic acid exerts its effects primarily involves its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through the transmetalation step, where the boronic acid reacts with a palladium catalyst to form an organopalladium intermediate, which then undergoes a coupling reaction with an aryl halide to form the final product.

Molecular Targets and Pathways Involved:

Palladium-Catalyzed Reactions: The compound acts as a substrate in palladium-catalyzed cross-coupling reactions, targeting the formation of biaryl compounds.

Organic Synthesis Pathways: It is involved in various synthetic pathways aimed at constructing complex organic molecules.

相似化合物的比较

Table 1: Comparative pKa and Substituent Effects

*Estimated based on substituent trends .

Solubility and Stability

Substituents influence solubility and stability:

- Solubility: Bromo and methyl groups increase lipophilicity, reducing aqueous solubility. However, notes that solubility predictions based on substituents alone can be unreliable (e.g., pyren-1-yl boronic acid precipitates in culture media despite moderate predicted solubility).

- Stability : Boronic acids form boroxine trimers or esters under specific conditions. demonstrates that base concentration (e.g., Et3N) shifts equilibrium toward boronic esters, which is critical for applications in dynamic combinatorial chemistry.

生物活性

(4-Bromo-2-fluoro-5-methylphenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the molecular formula and features a boronic acid functional group. The presence of bromine and fluorine atoms enhances its electronic properties, making it suitable for various applications in drug discovery and development.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein-Protein Interactions (PPIs) : The boronic acid moiety can form reversible covalent bonds with specific functional groups on proteins, potentially disrupting detrimental PPIs critical in various diseases, including cancer and neurodegenerative disorders.

- Cell Cycle Modulation : Similar compounds have been shown to halt cell cycle progression at specific phases (e.g., G2/M phase), leading to growth inhibition in cancer cells .

- Anticancer Properties : Boronic acids are recognized for their ability to interfere with cellular signaling pathways, which may contribute to their anticancer effects. For instance, they can inhibit the proteasome, leading to the accumulation of pro-apoptotic factors and ultimately inducing cell death .

Case Studies

- Antitumor Activity : Research indicates that boronic acids can exhibit selective toxicity towards cancer cells. For example, compounds similar to this compound have been identified as lead compounds in breast cancer treatment due to their ability to induce apoptosis in malignant cells .

- Biofilm Inhibition : Some boronic acids have demonstrated efficacy in inhibiting biofilm formation by pathogens like Pseudomonas aeruginosa, suggesting potential applications in treating infections associated with biofilms .

- Drug Development Applications : The compound serves as an intermediate in synthesizing novel drug candidates targeting specific enzymes or receptors, showcasing its versatility in medicinal chemistry.

准备方法

General Synthetic Strategy

The synthesis typically proceeds via lithiation of a suitably substituted aryl bromide or fluorobenzene derivative, followed by reaction with a boron electrophile such as triisopropyl borate or bis(pinacolato)diboron. Key steps include:

- Directed ortho-lithiation or halogen-metal exchange at low temperatures (around -78 °C) under inert atmosphere (nitrogen or argon).

- Quenching with boron reagents to introduce the boronic acid functional group.

- Acidic work-up to hydrolyze boronate esters to the free boronic acid.

- Purification by extraction, rotary evaporation, and recrystallization or washing with hexane.

Detailed Preparation Method from Patent CN103951688A

This patent outlines a scalable and cost-effective method for preparing fluoro-methyl-substituted bromo-phenylboronic acids structurally related to (4-Bromo-2-fluoro-5-methylphenyl)boronic acid. The process involves:

| Step | Description | Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Preparation of 4-bromo-2,6-difluorotoluene via lithiation and methylation | React 1-bromo-3,5-difluorobenzene with lithium diisopropylamide at -78 °C under nitrogen for 3 h, then add methyl iodide; pH adjusted to 6-7 with dilute acid; extraction with ethyl acetate; distillation at 102 °C/2 mmHg | 70% yield, HPLC >98% purity |

| 2 | Lithiation of 4-bromo-2,6-difluorotoluene with n-butyllithium at -78 °C for 3 h | Addition of triisopropyl borate (99% purity), reaction warmed to room temperature over 12 h | 70-78% yield of target boronic acid |

| 3 | Acidic work-up with 1N HCl to pH 5-6, extraction with ethyl acetate, solvent removal at 35 °C, hexane washing for 3 h at room temperature | Final product isolated as white solid | High purity and yield suitable for industrial scale |

- Uses inexpensive and readily available starting materials.

- Mild reaction conditions with low toxicity reagents.

- Simplified synthetic route reducing cost and time.

- Suitable for large-scale industrial production.

Alternative Synthetic Approaches

Palladium-Catalyzed Borylation (Miyaura Borylation)

A common laboratory and industrial method involves palladium-catalyzed cross-coupling of aryl bromides with bis(pinacolato)diboron:

| Reagents | Conditions | Outcome |

|---|---|---|

| 2-Bromo-6-fluoro-4-methylbenzene, bis(pinacolato)diboron, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., KOAc) | Inert atmosphere, elevated temperature (80-100 °C), solvent such as tetrahydrofuran or dimethylformamide | Formation of aryl boronic ester intermediate, later hydrolyzed to boronic acid |

This method is well-documented for related compounds and offers:

- High selectivity and yield.

- Compatibility with various functional groups.

- Scalability with optimized catalyst loading.

Reaction Mechanism Insights

- Lithiation : Directed ortho-lithiation or halogen-metal exchange generates an aryl lithium intermediate.

- Borylation : Nucleophilic attack on triisopropyl borate or bis(pinacolato)diboron introduces the boronic ester.

- Hydrolysis : Acidic conditions convert boronate esters to boronic acids.

- Purification : Extraction and washing remove impurities and residual reagents.

Comparative Summary of Preparation Methods

| Aspect | Lithiation + Triisopropyl Borate (Patent CN103951688A) | Pd-Catalyzed Miyaura Borylation |

|---|---|---|

| Starting Material | 1-bromo-3,5-difluorobenzene → 4-bromo-2,6-difluorotoluene | 2-bromo-6-fluoro-4-methylbenzene |

| Key Reagents | n-butyllithium, triisopropyl borate | bis(pinacolato)diboron, Pd catalyst, base |

| Reaction Temp. | -78 °C to room temp | 80-100 °C |

| Atmosphere | Inert gas (N2) | Inert gas (N2 or Ar) |

| Yield | 70-78% | Typically >80% reported for similar compounds |

| Scalability | Industrially demonstrated | Industrially feasible |

| Advantages | Cost-effective, mild reagents, simple purification | High selectivity, broad substrate scope |

Research Findings and Data

- The lithiation method yields high purity (HPLC >98%) and good yield (~70-78%) of this compound, suitable for scale-up production.

- Palladium-catalyzed borylation is widely used in research and industry for similar boronic acids, providing efficient access to boronate intermediates.

- The boronic acid thus prepared is stable and reactive for subsequent Suzuki-Miyaura cross-coupling, facilitating synthesis of complex molecules.

Practical Considerations

- Handling of n-Butyllithium : Requires strict inert atmosphere and low temperature to avoid side reactions.

- Purification : Rotary evaporation at moderate temperatures (35 °C) preserves product integrity.

- Environmental and Cost Factors : The lithiation method avoids expensive palladium catalysts but requires careful handling of pyrophoric reagents.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (4-bromo-2-fluoro-5-methylphenyl)boronic acid, and how do reaction conditions influence yield?

- Methodology : This compound is typically synthesized via Miyaura borylation, where halogen-metal exchange or palladium-catalyzed cross-coupling reactions are employed. Key steps include:

- Use of Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in solvents like THF or dioxane .

- Temperature control (e.g., 60–80°C) to optimize boronic acid formation while minimizing debromination .

- Critical Factors : Impurities often arise from incomplete halogen substitution or oxidation of the boronic acid group. Purification via column chromatography or recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane) is recommended .

Q. How does the substitution pattern on the phenyl ring affect reactivity in Suzuki-Miyaura cross-coupling?

- Electronic and Steric Effects : The bromine atom at the 4-position acts as a leaving group, while the fluorine at the 2-position and methyl at the 5-position influence electron density and steric hindrance.

- Fluorine’s electron-withdrawing effect enhances electrophilicity of the adjacent carbon, facilitating oxidative addition with Pd catalysts .

- Methyl groups increase steric bulk, potentially slowing coupling rates but improving regioselectivity .

- Optimization : Use bulky ligands (e.g., SPhos) to mitigate steric challenges and improve coupling efficiency .

Q. What spectroscopic techniques are most reliable for characterizing this boronic acid?

- Key Methods :

- ¹¹B NMR : Detects the boronic acid group (δ ~30 ppm) and identifies hydrolysis byproducts (δ ~18 ppm for boronate esters) .

- ¹H/¹³C NMR : Methyl (δ ~2.3 ppm) and aromatic protons (δ 7.0–8.0 ppm) confirm substitution patterns .

- MALDI-MS : Derivatization with diols (e.g., pinacol) prevents boroxine formation, enabling accurate mass analysis .

Advanced Research Questions

Q. How can kinetic parameters (e.g., kon/koff) of diol-binding interactions be experimentally determined for this boronic acid?

- Stopped-Flow Kinetics : Rapid mixing with diols (e.g., fructose, glucose) under physiological pH (7.4) allows real-time monitoring via fluorescence quenching or UV-Vis .

- Typical Conditions : 25°C, phosphate buffer (0.1 M), [boronic acid] = 10–100 µM .

- Data Interpretation : kon values follow D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinity. Slow koff rates (seconds) suggest stable complexes, critical for sensor design .

Q. What strategies address contradictions in observed vs. predicted binding affinities with glycoproteins?

- Secondary Interactions : Non-specific binding (e.g., hydrophobic or electrostatic) can mask boronic acid-diol selectivity. Mitigation strategies include:

- Buffer optimization (e.g., high ionic strength to reduce electrostatic interference) .

- Competitive assays using redox-active polymers to displace non-specific interactions .

- Validation : Compare binding with non-glycosylated proteins (e.g., RNase A vs. RNase B) to isolate diol-specific effects .

Q. How does the methyl substituent influence anticancer activity in boronic acid derivatives?

- Structure-Activity Relationship (SAR) : Methyl groups enhance lipophilicity, improving membrane permeability in cancer cells (e.g., glioblastoma).

- In Vitro Testing : Dose-response assays (IC₅₀) using MTT or ATP-luciferase viability readouts .

- Mechanistic Insight : Methylation at the 5-position may stabilize interactions with proteasome active sites, mimicking natural substrates .

Q. What challenges arise in MALDI-MS analysis of boronic acid-peptide conjugates, and how are they resolved?

- Trimerization Artifacts : Free boronic acids form boroxine trimers (m/z = 3M–3H₂O), complicating spectral interpretation. Solutions include:

- On-Plate Derivatization : Use 2,5-dihydroxybenzoic acid (DHB) as a matrix and derivatizing agent to stabilize boronic esters .

- Tandem MS : CID fragmentation of DHB-modified peptides confirms sequence and boronic acid localization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。